molecular formula C17H21NO3·HBr B191275 Galantamine hydrobromide CAS No. 1953-04-4

Galantamine hydrobromide

Cat. No. B191275
CAS RN: 1953-04-4
M. Wt: 368.3 g/mol
InChI Key: QORVDGQLPPAFRS-XPSHAMGMSA-N
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Description

Synthesis Analysis

Galantamine can be extracted from botanical sources such as Galanthus nivalis . On an industrial scale, galantamine is extracted from the bulbs of daffodils, though it can also be manufactured by total synthesis .


Molecular Structure Analysis

The molecular formula of Galantamine hydrobromide is C17H22BrNO3 . Its average mass is 368.266 Da and its monoisotopic mass is 367.078308 Da .


Chemical Reactions Analysis

Galantamine hydrobromide has been analyzed using different analytical techniques such as Liquid Chromatography-Mass Spectrometry, Reverse Phase-High Performance Liquid Chromatography, High Performance Liquid Chromatography, Ultra Performance Liquid Chromatography, and Ultraviolet Visible spectrometric method .


Physical And Chemical Properties Analysis

Galantamine hydrobromide is a white crystalline solid with a molecular weight of 368.27 .

Scientific Research Applications

  • Enhanced Brain Delivery : Galantamine hydrobromide, an acetylcholinesterase inhibitor, has been formulated into solid-lipid nanoparticles to enhance brain delivery. This formulation aims to overcome limitations like poor brain penetration and cholinergic side effects, showing promise in treating Alzheimer’s disease (Misra, Chopra, Sinha, & Medhi, 2016).

  • Treatment of Alzheimer's Disease : Galantamine hydrobromide acts as a reversible competitive inhibitor of acetylcholinesterase and as an allosteric modulator of nicotinic acetylcholine receptors, making it effective in controlling symptoms of mild to moderate Alzheimer's disease (Zarotsky, Sramek, & Cutler, 2003).

  • Optimal Dosing for Alzheimer’s Disease : A study found that 16 mg/day of galantamine is optimal for patients with mild Alzheimer's, while 24 mg/day is beneficial for those with moderate Alzheimer's (Aronson, Baelen, Kavanagh, & Schwalen, 2009).

  • Parkinson's Disease : A study evaluating galantamine hydrobromide ER in non-demented Parkinson’s patients found no significant improvement in cognitive, behavioral, or motor outcomes, suggesting limited efficacy in this context (Grace, Amick, & Friedman, 2008).

  • Dual Mode of Action : Galantamine hydrobromide has a unique dual mode of action as an acetylcholinesterase inhibitor and modulator of nicotinic acetylcholine receptors, contributing to its therapeutic effectiveness in Alzheimer's disease (Lilienfeld, 2006).

  • Galantamine Peptide Esters : Research on galantamine peptide esters demonstrated improved cognitive processes in experimental models, suggesting potential for further therapeutic applications (Tsvetkova, Danchev, Nikolova, & Obreshkova, 2014).

  • Transdermal Delivery : Studies on galantamine hydrobromide-loaded gel drug reservoirs in transdermal patches indicate a potential alternative to oral delivery, which might reduce gastrointestinal side effects associated with oral intake (Woo et al., 2015).

  • Intranasal Delivery Development : Research aimed at developing intranasal formulations of galantamine to treat Alzheimer's disease has shown promise, with potential for systemic blood levels comparable to conventional oral administration (Leonard et al., 2005).

  • Antioxidant Properties : Galantamine hydrobromide has been found to have antioxidant properties, which may contribute to its therapeutic effects in brain degeneration (Traykova, Traykov, Hadjimitova, & Bojadgieva, 2003).

  • Anti-Inflammatory and Antioxidant Effects : A study evaluated the prophylactic anti-inflammatory and antioxidant effects of galantamine hydrobromide on lithium carbonate-induced thyroid dysfunction in rats, revealing its potential beyond neurodegenerative diseases (Elhabashy et al., 2022).

  • Chitosan-Based Nanoparticles for Delivery : Chitosan-based nanoparticles have been investigated as vehicles for nasal delivery of galantamine, offering a method to avoid gastrointestinal side effects associated with oral administration (Georgieva, Nikolova, Vassileva, & Kostova, 2023).

  • Extended-Release Formulation : The development of an extended-release formulation of galantamine hydrobromide aims to enhance its anticholinesterase and neurocognitive-enhancing activities, particularly for Alzheimer's disease patients (Definitions, 2020).

  • Controlled Delivery in Dementia : A study focused on the development of hydroxypropyl methylcellulose-based hydrogel for controlled delivery of galantamine hydrobromide in dementia patients, aiming to enhance patient compliance (Bashir et al., 2020).

  • Chronic Fatigue Syndrome : A randomized controlled trial evaluating the efficacy of galantamine hydrobromide in chronic fatigue syndrome did not demonstrate any significant benefit over placebo (Blacker et al., 2004).

Safety And Hazards

Galantamine hydrobromide should be handled with care. Avoid dust formation, contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Use personal protective equipment and face protection .

properties

IUPAC Name

(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORVDGQLPPAFRS-XPSHAMGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galantamine hydrobromide

CAS RN

1953-04-4, 193146-85-9
Record name Galantamine hydrobromide
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Record name Galantamine hydrobromide [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Galantamine hydrobromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galantamine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GALANTAMINE HYDROBROMIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GALANTAMINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ4PTD2VVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,890
Citations
V Zarotsky, JJ Sramek, NR Cutler - American journal of health …, 2003 - academic.oup.com
… Abstract: The pharmacology, dosage, adverse effects, efficacy, and economics of galantamine hydrobromide are discussed. Galantamine hydrobromide is a tertiary alkaloid that has …
Number of citations: 179 academic.oup.com
M Traykova, T Traykov, V Hadjimitova… - … für Naturforschung C, 2003 - degruyter.com
… Ð, •OH and HOCl showed that galantamine hydrobromide is an antioxidant with strong … Antioxidant activities of four compounds: galantamine, narwedine, galantamine hydrobromide …
Number of citations: 54 www.degruyter.com
J Grace, MM Amick, JH Friedman - Journal of Neurology …, 2009 - jnnp.bmj.com
Objective: To study the efficacy and safety of galantamine hydrobromide ER for the enhancement of cognition in non-demented Parkinson’s patients (PD). Methods: Sixty-nine non-…
Number of citations: 67 jnnp.bmj.com
CVR Blacker, DT Greenwood, KA Wesnes, R Wilson… - Jama, 2004 - jamanetwork.com
… Galantamine hydrobromide, an acetyl cholesterone inhibitor, … and tolerability of galantamine hydrobromide in patients with … to receive 2.5 mg of galantamine hydrobromide; 86 patients, …
Number of citations: 69 jamanetwork.com
AV Patel, VJ Patel, AV Patel, JB Dave… - Journal of Pharmacy & …, 2013 - ncbi.nlm.nih.gov
… Galantamine hydrobromide is indicated for the treatment of mild to moderate dementia of the Alzheimer's type. Galantamine hydrobromide is a … formula for galantamine hydrobromide is …
Number of citations: 19 www.ncbi.nlm.nih.gov
LA Marques, I Maada, FJJ de Kanter… - … of pharmaceutical and …, 2011 - Elsevier
Galantamine hydrobromide was subjected to different stress conditions (acidic, alkaline, thermal, photolytic and oxidative). Degradation was found to occur under acidic, photolytic and …
Number of citations: 29 www.sciencedirect.com
S Bashir, N Zafar, N Lebaz, A Mahmood, A Elaissari - Processes, 2020 - mdpi.com
… by free radical polymerization for controlled delivery of Galantamine hydrobromide. Controlled release oral hydrogels of Galantamine hydrobromide can give a better and more efficient …
Number of citations: 30 www.mdpi.com
N Patel Hitesh, V Patel Amit, J Patel Vishal… - J. Chem. Pharm …, 2010 - researchgate.net
… Galantamine Hydrobromide is a reversible, competitive acetyl cholinesterase inhibitor. It is … for Galantamine Hydrobromide is as described in figure 1. Galantamine Hydrobromide is …
Number of citations: 13 www.researchgate.net
FY Woo, M Basri, HR Fard Masoumi… - International Journal …, 2015 - Taylor & Francis
Galantamine hydrobromide (GH) is an effective drug for Alzheimer’s disease. It is currently delivered via the oral route, and this might cause nausea, vomiting, and gastrointestinal …
Number of citations: 27 www.tandfonline.com
FM Abdel-Haleem, M Saad, A Barhoum… - Materials Science and …, 2018 - Elsevier
… We report on highly-sensitive ion-selective electrodes (ISEs) for potentiometric determining of galantamine hydrobromide (GB) in physiological fluids. Galantamine hydrobromide (GB) …
Number of citations: 45 www.sciencedirect.com

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